3-Chloro-5-phenylisothiazole-4-carboxamide
CAS No.: 457960-33-7
Cat. No.: VC5523259
Molecular Formula: C10H7ClN2OS
Molecular Weight: 238.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 457960-33-7 |
|---|---|
| Molecular Formula | C10H7ClN2OS |
| Molecular Weight | 238.69 |
| IUPAC Name | 3-chloro-5-phenyl-1,2-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C10H7ClN2OS/c11-9-7(10(12)14)8(15-13-9)6-4-2-1-3-5-6/h1-5H,(H2,12,14) |
| Standard InChI Key | RCHYXCIEWHPBJW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(C(=NS2)Cl)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Chloro-5-phenylisothiazole-4-carboxamide (C₁₀H₇ClN₂OS) features a five-membered isothiazole ring with chlorine at position 3, a phenyl group at position 5, and a carboxamide substituent at position 4. The isothiazole core, characterized by a sulfur and nitrogen atom in adjacent positions, contributes to the compound’s electronic asymmetry and reactivity . The chloro group enhances electrophilicity at the 3-position, while the carboxamide moiety introduces hydrogen-bonding capabilities critical for biological interactions .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇ClN₂OS |
| Molecular Weight | 238.697 g/mol |
| Melting Point | Not reported |
| Solubility | Likely polar aprotic solvents |
| LogP (Partition Coefficient) | Estimated ~2.1 (ClogP) |
Spectroscopic Characterization
While experimental data for 3-chloro-5-phenylisothiazole-4-carboxamide are sparse, analogous compounds provide benchmarks. For instance, 3-bromoisothiazole-5-carboxamide exhibits a ν(C=O) stretch at 1674 cm⁻¹ in IR spectroscopy, suggesting a similar carboxamide signature for the chloro derivative . ¹H NMR of related isothiazoles shows aromatic protons in the δ 7.2–8.1 ppm range, with deshielding effects from the electron-withdrawing chloro group . ¹³C NMR would likely reveal a carbonyl carbon near δ 160 ppm, as seen in 3-bromo-4-phenylisothiazole-5-carboxamide .
Synthesis and Reactivity
Table 2: Comparative Synthetic Conditions for Isothiazole Carboxamides
| Compound | Reagents | Yield (%) | Reference |
|---|---|---|---|
| 3-Bromoisothiazole-5-carboxamide | NaNO₂, TFA, 0°C | 95 | |
| 3-Chloro-5-phenylisothiazole-4-carboxamide | H₂O₂, H₂SO₄ | Not reported |
Reactivity Profile
The chloro substituent at position 3 renders the compound susceptible to nucleophilic aromatic substitution (SNAr), enabling derivatization at this site. The carboxamide group can undergo hydrolysis to carboxylic acids under strong acidic conditions, as demonstrated in brominated analogs . Additionally, the phenyl ring may participate in cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce diverse aryl groups .
Pharmacological and Biological Activity
Hypothesized Mechanisms
Though direct studies on 3-chloro-5-phenylisothiazole-4-carboxamide are absent, structurally related isothiazoles exhibit hypolipidemic and anti-inflammatory activities. For example, phenoxy-substituted isothiazoles modulate lipid metabolism by inhibiting acetyl-CoA carboxylase, while carboxamide derivatives interfere with cyclooxygenase (COX) pathways . The chloro and phenyl groups may enhance membrane permeability and target binding affinity, respectively.
Table 3: Bioactivity of Analogous Isothiazoles
| Compound | Activity | IC₅₀ / EC₅₀ | Reference |
|---|---|---|---|
| 3-Bromo-4-phenylisothiazole-5-carboxamide | Anti-inflammatory | 12 μM | |
| 5-Phenylisothiazole-4-carboxylic acid | Hypolipidemic | 8.5 μM |
Analytical and Spectroscopic Methods
Advanced Spectroscopic Techniques
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